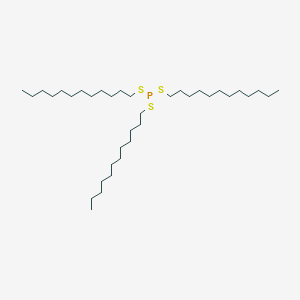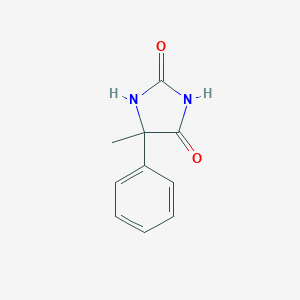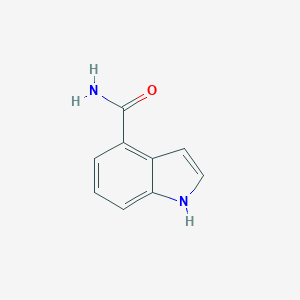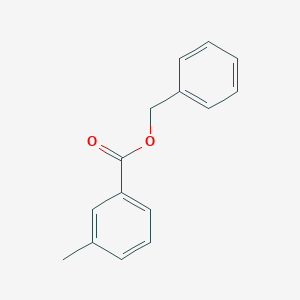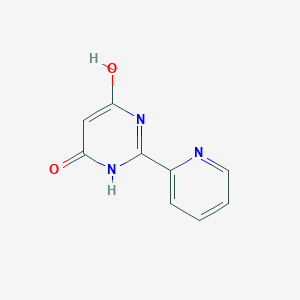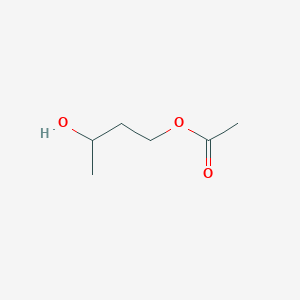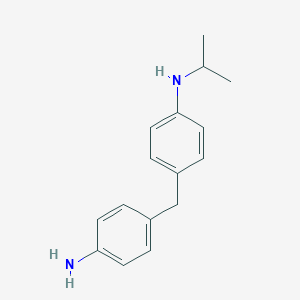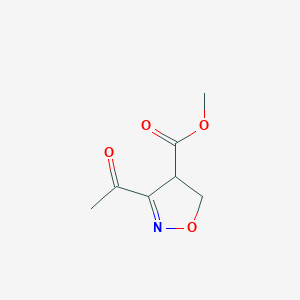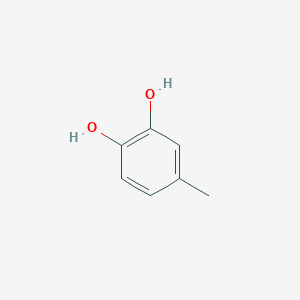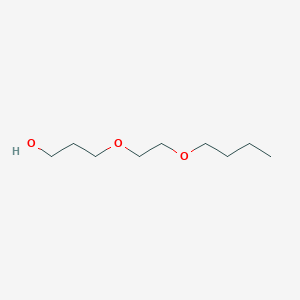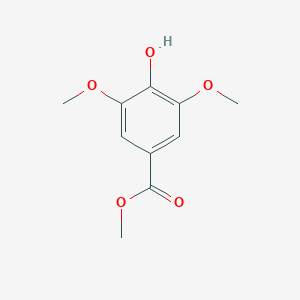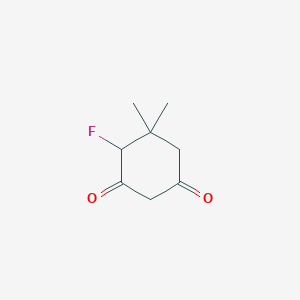
1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- is an organic compound with the molecular formula C8H11FO2 It is a derivative of 1,3-cyclohexanedione, where two methyl groups and one fluorine atom are substituted at the 5 and 4 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- typically involves the fluorination of 5,5-dimethyl-1,3-cyclohexanedione. One common method is the direct fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature or slightly elevated temperatures to achieve high yields.
Industrial Production Methods
Industrial production of 1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- may involve a similar fluorination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process. Additionally, the purification of the product is typically achieved through crystallization or chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, forming diols.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted cyclohexanedione derivatives.
Applications De Recherche Scientifique
1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and subsequent catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
4,4-Dimethyl-1,3-cyclohexanedione: Similar structure but with different substitution patterns, leading to distinct chemical properties.
5,5-Dimethyl-2-fluoro-1,3-cyclohexanedione: Fluorine atom at a different position, affecting its reactivity and applications.
Uniqueness
1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- is unique due to the presence of both methyl groups and a fluorine atom, which confer specific reactivity and stability. The fluorine atom enhances the compound’s ability to participate in nucleophilic substitution reactions and can improve its binding affinity in biological systems, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1755-16-4 |
|---|---|
Formule moléculaire |
C8H11FO2 |
Poids moléculaire |
158.17 g/mol |
Nom IUPAC |
4-fluoro-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C8H11FO2/c1-8(2)4-5(10)3-6(11)7(8)9/h7H,3-4H2,1-2H3 |
Clé InChI |
MFANSHFPAVQCEL-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)CC(=O)C1F)C |
SMILES canonique |
CC1(CC(=O)CC(=O)C1F)C |
Synonymes |
1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


